molecular formula C12H9NO4 B2747279 Methyl 1-nitro-2-naphthoate CAS No. 78508-71-1

Methyl 1-nitro-2-naphthoate

Cat. No. B2747279
CAS RN: 78508-71-1
M. Wt: 231.207
InChI Key: JOBULQXHDUJYCX-UHFFFAOYSA-N
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Description

Methyl 1-nitro-2-naphthoate is a chemical compound with the molecular formula C12H9NO4 . It is a derivative of naphthoate, a class of compounds that have been studied for their potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthoate core with a nitro group (NO2) and a methyl group (CH3) attached . The exact positions and orientations of these groups can influence the compound’s properties and reactivity .

Scientific Research Applications

Photophysical Properties

  • Methyl 1-nitro-2-naphthoate and related compounds exhibit notable photophysical properties. Studies have investigated their absorption spectra in different solutions, revealing insights into electronic transitions and molecular orbitals. These findings are significant for understanding the optical characteristics of such compounds (Fujita, Koshimįzu, & Mitsui, 1966).

Chemical Structure and Synthesis

  • The synthesis and structural analysis of compounds related to this compound, such as organotin compounds, have been explored. These studies contribute to the development of new materials with potential applications in areas like organic light-emitting diodes (García-López et al., 2014).

Histochemical Applications

  • Complex naphthols, which include derivatives of this compound, have been used as reagents for demonstrating tissue oxidase. Such applications are crucial in histochemical techniques for studying tissue composition and function (Burstone, 1959).

Environmental and Green Chemistry

  • Research into the environmentally friendly synthesis of functionalized compounds related to this compound is an emerging area. Such studies focus on catalyst-free conditions and the use of green solvents, contributing to sustainable chemical practices (Reddy, Reddy, Kim, & Jeong, 2016).

Medicinal Chemistry

  • This compound and its derivatives have been investigated for their potential anti-inflammatory effects. For example, studies on Methyl-1-hydroxy-2-naphthoate have shown its ability to inhibit inflammatory responses in macrophages, indicating possible therapeutic applications (Zhang et al., 2011).

Future Directions

Research into naphthoate derivatives like Methyl 1-nitro-2-naphthoate is ongoing, with potential applications in various fields . Future research may focus on further elucidating the properties and potential uses of these compounds, as well as developing more efficient synthesis methods .

Mechanism of Action

Target of Action

Methyl 1-nitro-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .

Mode of Action

This compound interacts with its targets, the macrophages, by suppressing the activation of NF-κB and MAPKs signaling pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Biochemical Pathways

The compound affects the NF-κB and MAPKs signaling pathways . It inhibits the LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Meanwhile, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS are decreased by this compound .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its ability to suppress the activation of nf-κb and mapks signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Action Environment

It’s worth noting that the compound’s action was evaluated in the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages , suggesting that the compound’s efficacy may be influenced by the presence of LPS and the specific environment within macrophages.

properties

IUPAC Name

methyl 1-nitronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBULQXHDUJYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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